2-Hydroxylamino-4,6-dinitrotoluene

Descripción general

Descripción

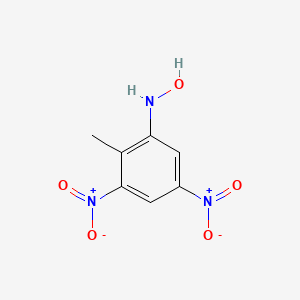

2-Hydroxylamino-4,6-dinitrotoluene is a member of the nitrotoluene class of compounds. It is characterized by the presence of a hydroxylamino group at the second position and two nitro groups at the fourth and sixth positions on the toluene ring. This compound is known for its role as a metabolite of 2,4,6-trinitrotoluene (TNT) and has significant implications in environmental and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxylamino-4,6-dinitrotoluene can be synthesized through the reduction of 2,4,6-trinitrotoluene using bacterial strains such as Pseudomonas sp. strain TM15. The reduction process involves the conversion of TNT to hydroxylamino-dinitrotoluenes, including this compound . The reaction conditions typically involve the use of thin-layer chromatography for isolation and identification, with dichloromethane as the developing solvent and acetonitrile for extraction .

Industrial Production Methods: the compound can be produced in laboratory settings using controlled reduction processes and careful handling to prevent degradation .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxylamino-4,6-dinitrotoluene undergoes various chemical reactions, including:

Reduction: The compound can be further reduced to form amines.

Oxidation: It can be oxidized to form nitroso compounds.

Substitution: The nitro groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas and metal catalysts.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Substitution: Conditions vary depending on the desired substitution, but typically involve acidic or basic environments.

Major Products:

Reduction: Amines

Oxidation: Nitroso compounds

Substitution: Various substituted nitrotoluenes

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Hydroxylamino-4,6-dinitrotoluene is a derivative of 4,6-dinitrotoluene with a hydroxylamino group at the 2-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 213.15 g/mol. The compound's structure allows it to engage in various chemical reactions, making it valuable in synthetic chemistry and toxicology studies .

Toxicological Studies

Research has demonstrated that this compound serves as a significant metabolite of 2,4,6-trinitrotoluene (TNT). Studies have indicated that exposure to TNT and its metabolites can lead to various health issues, including liver toxicity and carcinogenic effects . The compound is often used in toxicological studies to understand the mechanisms of toxicity associated with nitroaromatic compounds.

Environmental Chemistry

Due to its role as a metabolite of TNT, this compound is relevant in environmental chemistry. It can be detected in contaminated soil and water, where it may contribute to the overall toxicity of nitroaromatic pollutants . Research into the degradation pathways of TNT has highlighted the importance of understanding how metabolites like 2-HADNT behave in the environment.

Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of other chemical compounds. Its hydroxylamino group allows for further functionalization and incorporation into more complex molecules . This property makes it valuable in organic synthesis and pharmaceutical research.

Quantum Mechanical Studies

Recent studies have employed quantum mechanical calculations to investigate the properties of this compound. These calculations help predict reaction pathways and stability under various conditions, providing insights into its potential reactivity and applications .

Case Study: Toxicological Impact Assessment

A comprehensive study assessed the toxicological impact of this compound on liver function in exposed populations. The findings indicated that prolonged exposure could lead to significant liver damage and increased risk of malignancies . This study underscores the importance of monitoring exposure to nitroaromatic compounds in occupational settings.

Case Study: Environmental Persistence

Research investigating the environmental persistence of this compound found that it can remain detectable in soil for extended periods following TNT contamination events. The study emphasized the need for effective remediation strategies to mitigate the impact of such pollutants on ecosystems .

Mecanismo De Acción

The mechanism of action of 2-Hydroxylamino-4,6-dinitrotoluene involves its role as an intermediate in the reduction of TNT. The compound is unstable in aqueous solutions and can undergo spontaneous conversion to azoxy compounds in the presence of oxygen . This instability and reactivity are key to understanding its behavior in environmental and biochemical contexts .

Comparación Con Compuestos Similares

4-Hydroxylamino-2,6-dinitrotoluene: Another major metabolite of TNT with similar properties and reactivity.

2,4-Dinitrotoluene: A related compound with two nitro groups but lacking the hydroxylamino group.

2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene but with nitro groups at different positions.

Uniqueness: 2-Hydroxylamino-4,6-dinitrotoluene is unique due to its specific substitution pattern and its role as an intermediate in TNT degradation. Its instability and reactivity distinguish it from other nitrotoluenes, making it a valuable compound for studying environmental and biochemical processes .

Actividad Biológica

2-Hydroxylamino-4,6-dinitrotoluene (2-HADNT) is a significant metabolite of 2,4,6-trinitrotoluene (TNT), a widely used explosive. Understanding the biological activity of 2-HADNT is crucial for assessing its environmental impact and potential toxicity. This article reviews the current knowledge on the biological activity of 2-HADNT, focusing on its metabolic pathways, toxicological effects, and implications for bioremediation.

Metabolism and Transformation

The metabolism of TNT and its derivatives, including 2-HADNT, is primarily facilitated by various microbial species. Studies have shown that bacteria such as Pseudomonas and Mycobacterium can reduce TNT to form 2-HADNT through reductive processes. For instance, Pseudomonas sp. strain MX has been identified as capable of aerobic reduction of TNT via 2-HADNT, highlighting the compound's role as an intermediate in TNT degradation pathways .

Key Metabolic Pathways

- Aerobic Reduction : Microbial strains utilize aerobic conditions to convert TNT to 2-HADNT and further metabolites.

- Anaerobic Conditions : Under anaerobic conditions, Pseudomonas species can also facilitate the transformation of TNT to less harmful products through denitration processes .

Biological Activity and Toxicity

Research indicates that 2-HADNT exhibits varying degrees of toxicity to different organisms. Its biological activity is influenced by its chemical structure, which allows it to interact with biological systems.

Toxicological Studies

- Cytotoxicity : In vitro studies have demonstrated that 2-HADNT can induce cytotoxic effects in mammalian cell lines. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity .

- Genotoxicity : Some studies suggest that 2-HADNT may possess genotoxic properties, leading to DNA damage in exposed cells. This raises concerns regarding its potential carcinogenic effects .

Biodegradation Potential

The biodegradation of 2-HADNT is an essential aspect of its environmental management. Microbial degradation pathways not only reduce the concentration of this compound but also mitigate its toxic effects.

Case Studies

- Microbial Remediation : A study highlighted the effectiveness of Yarrowia lipolytica in degrading TNT and its metabolites, including 2-HADNT. The yeast was found to upregulate specific proteins involved in redox reactions during the degradation process .

- Field Studies : Research conducted in munitions-contaminated soils demonstrated that certain microbial communities could effectively degrade TNT and its metabolites, including 2-HADNT, suggesting potential applications in bioremediation strategies .

Data Summary

| Biological Activity | Findings |

|---|---|

| Microbial Degradation | Pseudomonas sp. and Yarrowia lipolytica effectively degrade TNT and 2-HADNT. |

| Toxicity | Exhibits cytotoxic and potential genotoxic effects on mammalian cells. |

| Environmental Impact | Significant due to persistence in contaminated sites but can be mitigated through bioremediation. |

Propiedades

IUPAC Name |

N-(2-methyl-3,5-dinitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONVLHWTMAMGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069318 | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59283-76-0 | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59283-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059283760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-hydroxy-2-methyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxylamino-4,6-dinitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW4UUN49YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-hydroxylamino-4,6-dinitrotoluene formed?

A: 2HADNT is primarily formed through the reduction of a nitro group in TNT by microorganisms and plants. This reduction often occurs stepwise, with 2HADNT being an intermediate before further reduction to 2-amino-4,6-dinitrotoluene (2ADNT). [, ] Studies have identified various enzymes involved in this process, including nitroreductases and carbon monoxide dehydrogenase. [, , ]

Q2: Does 2HADNT contribute to the toxicity observed in TNT-contaminated environments?

A: While 2HADNT itself might have lower toxicity compared to TNT and 2ADNT, its role in the overall toxicity picture is complex. [, ] 2HADNT can undergo abiotic transformations to form other compounds, some of which might be more toxic. For example, it can react with itself to form azoxytoluenes, which have been shown to exhibit phytotoxicity. [] Additionally, 2HADNT can inhibit enzymes like lignin peroxidase in fungi, potentially hindering the biodegradation of TNT. []

Q3: How stable is 2HADNT in the environment?

A: 2HADNT is relatively unstable and can undergo various transformations depending on environmental conditions. Studies have shown that it degrades spontaneously in water, with degradation accelerated by heat, dissolved oxygen, and acidic pH. [] This instability makes it challenging to isolate and analyze 2HADNT, requiring specialized techniques like thin-layer chromatography and laser time-of-flight mass spectrometry. []

Q4: Are there any analytical challenges associated with studying 2HADNT?

A: Yes, the instability of 2HADNT makes it challenging to study using conventional analytical methods like liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry. [] The compound tends to degrade during analysis, making accurate identification and quantification difficult. To overcome this challenge, researchers have employed techniques like thin-layer chromatography for isolation and laser time-of-flight mass spectrometry for identification. [] Additionally, the synthesis and characterization of high-purity standards of 2HADNT are crucial for accurate identification and quantification in environmental samples. []

Q5: What is the future direction of research on 2HADNT?

A5: Future research on 2HADNT will likely focus on:

- Elucidating the detailed mechanisms of 2HADNT formation and transformation by different enzymes in various organisms. This includes characterizing the enzymes involved, determining their kinetic parameters, and understanding how environmental factors influence their activity. [, , ]

- Developing sensitive and reliable analytical methods for the detection and quantification of 2HADNT in complex environmental matrices. [, ]

- Exploring the use of 2HADNT-degrading microorganisms or enzymes for bioremediation applications in TNT-contaminated sites. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.